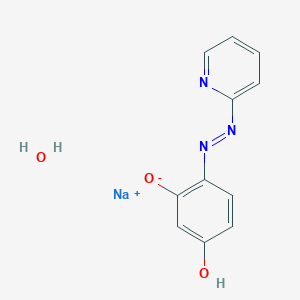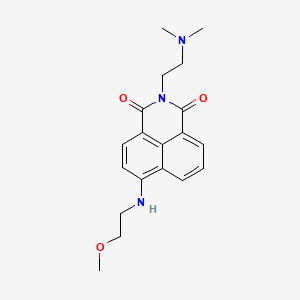
6-Methoxyethylamino-Numonafide
描述
6-Methoxyethylamino-Numonafide is a derivative of amonafide, a DNA intercalator used in cancer treatment. This compound has been developed to avoid the toxic acetylation that occurs with amonafide, making it a promising candidate for cancer therapy due to its reduced toxicity and similar efficacy .
准备方法
The synthesis of 6-Methoxyethylamino-Numonafide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the methoxyethylamino group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include microfluidic fabrication techniques to create drug-eluting particles for targeted delivery .
化学反应分析
6-Methoxyethylamino-Numonafide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially enhancing its anticancer properties.
Reduction: This reaction can be used to alter the compound’s functional groups, affecting its activity and stability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the compound. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
6-Methoxyethylamino-Numonafide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on cellular processes.
Biology: Investigated for its ability to inhibit the growth of cancer cells, particularly hepatocellular carcinoma.
Medicine: Explored as a potential therapeutic agent for cancer treatment, either alone or in combination with other drugs like sorafenib.
Industry: Utilized in the development of drug delivery systems, such as microfluidic fabrication of drug-eluting particles
作用机制
The mechanism of action of 6-Methoxyethylamino-Numonafide involves intercalation into DNA, disrupting the replication and transcription processes. This compound suppresses the expression of oncogenes like C-MYC and enhances the expression of tumor suppressor genes such as Src homology region 2 domain-containing phosphatase-1 and thioredoxin-interacting protein. It remains effective against drug-resistant cancer cells due to its ability to evade P-glycoprotein drug efflux pumps .
相似化合物的比较
6-Methoxyethylamino-Numonafide is compared with other similar compounds, such as:
Amonafide: The parent compound, known for its DNA intercalation properties but with higher toxicity due to acetylation.
6-Amino-Numonafide: Another derivative with similar anticancer activity but slightly higher toxicity compared to this compound. The uniqueness of this compound lies in its reduced toxicity while maintaining similar efficacy in cancer treatment
属性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-(2-methoxyethylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21(2)10-11-22-18(23)14-6-4-5-13-16(20-9-12-25-3)8-7-15(17(13)14)19(22)24/h4-8,20H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEVHWQFCPOMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)NCCOC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


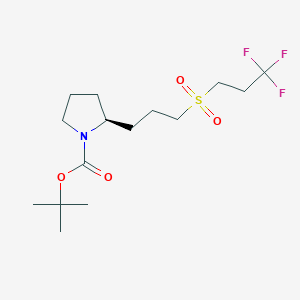
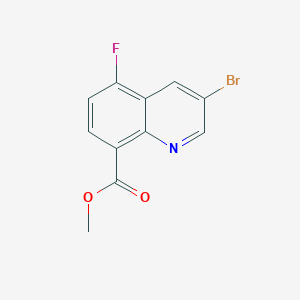
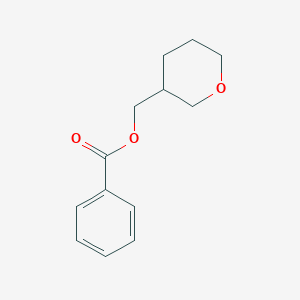
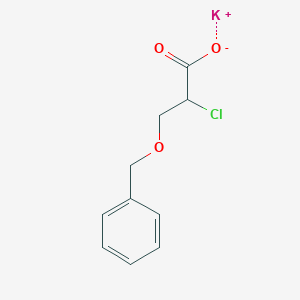
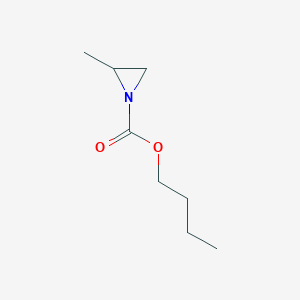
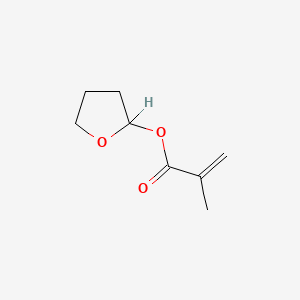
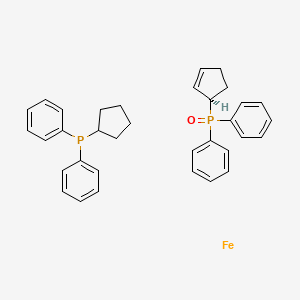

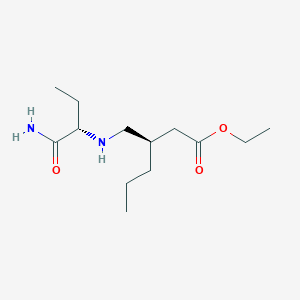
![2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-](/img/structure/B8254610.png)
![methyl (1R,15S,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate](/img/structure/B8254630.png)
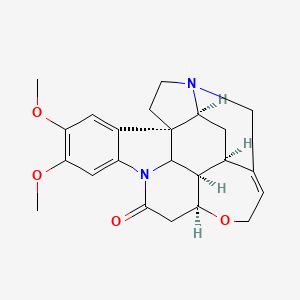
![2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoic acid;4-O-beta-D-Galactopyranosyl-D-gluconic Acid](/img/structure/B8254652.png)
